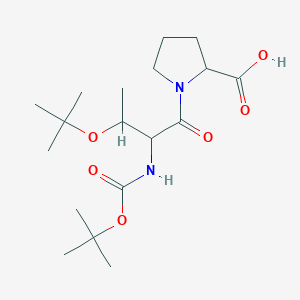

(S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-Threonyl-L-Prolin ist eine Verbindung, die in der organischen Chemie, insbesondere bei der Synthese von Peptiden und anderen komplexen Molekülen, eine wichtige Rolle spielt. Die Verbindung zeichnet sich durch das Vorhandensein von tert-Butoxycarbonyl (Boc)- und tert-Butylgruppen aus, die in der organischen Synthese häufig als Schutzgruppen verwendet werden, um unerwünschte Reaktionen an bestimmten Stellen eines Moleküls zu verhindern.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-Threonyl-L-Prolin beinhaltet typischerweise die Schutz der Amino- und Hydroxylgruppen mit tert-Butoxycarbonyl- bzw. tert-Butylgruppen. Ein häufiges Verfahren besteht in der Verwendung von Di-tert-butyl-dicarbonat (Boc2O), um die Boc-Gruppe unter basischen Bedingungen einzuführen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, wobei eine Base wie Triethylamin verwendet wird, um die entstehende Säure zu neutralisieren.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-Threonyl-L-Prolin mithilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten führt. Die Verwendung von Mikroreaktorsystemen im Durchfluss hat sich im Vergleich zu herkömmlichen Batch-Verfahren als effizienter und nachhaltiger erwiesen .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-Threonyl-L-Prolin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Entschützungreaktionen: Die Boc- und tert-Butylgruppen können unter sauren Bedingungen, beispielsweise mit Trifluoressigsäure (TFA) oder Oxalylchlorid in Methanol, entfernt werden.

Substitutionsreaktionen: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Boc-Gruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxalylchlorid: Wird zur milden Entschützung der Boc-Gruppe in Methanol bei Raumtemperatur verwendet.

Trifluoressigsäure (TFA): Häufig verwendet für die Entfernung von Boc-Gruppen unter sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die entschützten Aminosäuren und Peptide, die dann weiter modifiziert oder in nachfolgenden Syntheseschritten verwendet werden können.

Wissenschaftliche Forschungsanwendungen

N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-Threonyl-L-Prolin wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen:

Chemie: Als Baustein bei der Synthese von komplexen organischen Molekülen und Peptiden.

Biologie: Wird zur Untersuchung der Proteinstruktur und -funktion verwendet, indem die Synthese spezifischer Peptidsequenzen ermöglicht wird.

Medizin: Spielt eine Rolle bei der Entwicklung von peptidbasierten Medikamenten und Therapeutika.

Industrie: Wird aufgrund seiner Stabilität und Reaktivität bei der Produktion von Feinchemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-Threonyl-L-Prolin beruht hauptsächlich auf seiner Rolle als Schutzgruppe. Die Boc-Gruppe stabilisiert die Aminogruppe, indem sie verhindert, dass sie an unerwünschten Nebenreaktionen teilnimmt. Nach der Entschützung wird die Boc-Gruppe abgespalten und setzt die freie Aminogruppe frei, die dann an weiteren chemischen Umwandlungen teilnehmen kann .

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amino group, which can then engage in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(tert-Butoxycarbonyl)-L-Alanin: Eine weitere Boc-geschützte Aminosäure, die bei der Peptidsynthese verwendet wird.

N-(tert-Butoxycarbonyl)-L-Phenylalanin: Ähnlich in der Struktur, aber mit einer Phenylgruppe, wird bei der Synthese von aromatischen Peptiden verwendet.

N-(tert-Butoxycarbonyl)-L-Serin: Enthält eine Hydroxylgruppe, was sie für die Synthese von Serin-haltigen Peptiden nützlich macht.

Einzigartigkeit

N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-Threonyl-L-Prolin ist einzigartig, da es sowohl Boc- als auch tert-Butylgruppen enthält, die einen doppelten Schutz für die Amino- bzw. Hydroxylgruppen bieten. Dieser doppelte Schutz ermöglicht eine selektive Entschützung und Funktionalisierung, was es zu einem vielseitigen Werkzeug in der organischen Synthese macht .

Eigenschaften

IUPAC Name |

1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNKDPVQSFTVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)

![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)

![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)

![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)

![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)

![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)

![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)